8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline - 1220694-87-0

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-508010
CAS Number: 1220694-87-0
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. This method is widely used for synthesizing various substituted TIQs. [ [], [], [], [] ]

  • Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of amides, particularly N-acyl-β-phenylethylamines, in the presence of a strong dehydrating agent like phosphorus pentoxide or phosphorus oxychloride. [Not directly mentioned in the provided papers, but a related reaction is mentioned in []]

  • Multicomponent Reactions: These reactions involve the one-pot condensation of three or more reactants to form complex molecules. One study mentioned the use of a multicomponent reaction under solvent-free conditions to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. [ [] ]

Mechanism of Action
  • Dopamine Receptor Interactions: Some TIQs, like nomifensine derivatives, have been investigated for their dopamine agonist properties. [ [] ] The presence of specific substituents and their spatial arrangement significantly influence their binding affinity and selectivity towards different dopamine receptor subtypes.

  • Enzyme Inhibition: Several studies explored the potential of TIQs as enzyme inhibitors. For instance, certain TIQ derivatives have shown inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. [ [], [], [] ] Other studies investigated their effects on catechol-O-methyltransferase (COMT), another enzyme involved in catecholamine metabolism. [ [] ]

Applications
    • Cardiovascular Diseases: Some TIQs have shown calcium antagonist activity, suggesting potential applications in treating hypertension, arrhythmias, or other cardiovascular conditions. [ [] ]

(±)-1-(3-Bromo-4-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-8-bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound served as a crucial starting material in the total synthesis of (±)-fangchinoline. []
  • Relevance: This compound shares the core 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 1-(3-bromo-4-methoxybenzyl)-2-methyl-7-hydroxy substituent on the tetrahydroisoquinoline ring. []

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound and its hydrochloride salt are important building blocks in organic synthesis, though expensive and with limited availability. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference is the absence of the 8-bromo substituent. []

6-Bromo-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was synthesized using a method involving the lithiation of 2-methylarylidene-tert-butylamines followed by formylation, reductive amination, and removal of the tert-butyl group. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference is the bromine substituent at the 6-position instead of the 8-position, and the absence of the 6-methoxy group in the target compound. []

1-(4-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was studied using charge density analysis to investigate C-F...F-C interactions in its crystal structure. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key differences are the presence of a 1-(4-fluorophenyl)-2-phenyl substituent and the absence of the 8-bromo substituent in the target compound. []

c-4-Bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These derivatives, when reacted with amines, undergo a stereoselective transformation to yield 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives with specific stereochemistry. []
  • Relevance: These derivatives share the core 4-bromo-3-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 1-cyano group and various substituents at the 2-position. These derivatives highlight the reactivity of similar structures towards nucleophilic substitution. []

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives

  • Compound Description: These derivatives have demonstrated significant potential in preventing and treating degenerative and inflammatory diseases. They exhibit biological activity by suppressing the increase of nitric oxide and superoxide in microglial cells. They also inhibit the expression of inflammatory mediators and protect dopaminergic neurons from damage. [, ]
  • Relevance: These compounds share the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 7-hydroxy group and various other substituents, highlighting the potential for biological activity in this class of compounds. [, ]

(±)-1-(3'-Hydroxy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

  • Compound Description: This opium alkaloid, belonging to the benzyltetrahydroisoquinoline group, was isolated from crude opium and studied for its potential interference in morphine quantification. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference is the presence of a 1-(3'-hydroxy-4'-methoxybenzyl)-2-methyl-7-hydroxy substituent and the absence of the 8-bromo substituent in the target compound. []

(1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

  • Compound Description: This enantiomerically pure compound serves as a building block for synthesizing naphthylisoquinoline alkaloids. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of 1,3-dimethyl-8-hydroxy substituents and the absence of the 8-bromo substituent in the target compound. []

1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrobromide (P91024)

  • Compound Description: This compound was studied for its photodegradation products, which were identified and synthesized for further investigation. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl) substituent and the absence of the 8-bromo substituent in the target compound. This compound illustrates the susceptibility of this class of compounds to light degradation. []

7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives

  • Compound Description: These derivatives were utilized in a study focusing on the intramolecular photoredox transformation of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione tricyclic models into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles. This method was applied to the transformation of renieramycin M into renieramycins T and S, and the transformation of saframycin A. []
  • Relevance: These compounds, although lacking the bromine substituent, showcase the reactivity and synthetic potential of the tetrahydroisoquinoline core structure present in the target compound. The study highlights the possibility of manipulating the core structure for synthesizing natural products and their analogues. []

cis-1-Methyl-3-(3,4-dimethoxyphenyl)-5-bromo-7-methoxy-8-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was stereoselectively synthesized from a brominated 1,2-diarylethylamine. []
  • Relevance: This compound shares the core 5-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, with bromine at the 5-position instead of the 8-position. The key differences are the presence of 1-methyl-3-(3,4-dimethoxyphenyl)-8-hydroxy substituents in this compound. []

6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives

  • Compound Description: These derivatives exhibit high affinity for dopamine D3 receptors and good selectivity over D1 and D2 receptors, making them potential therapeutic agents for neurological disorders. []
  • Relevance: These compounds share the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 7-hydroxy group and various other substituents. These derivatives demonstrate the potential of modifying the core structure for achieving specific biological activities. []

5-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: The synthesis of these derivatives, focusing on those with substitutions at the 8-position, was described. [, ]
  • Relevance: These compounds share the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 5-ethoxy group instead of the 8-bromo substituent, highlighting the possibility of modifying the core structure with various alkoxy groups at different positions. [, ]

(±)-1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyl-1,2,3,4-tetrahydroisoquinoline, ([11C]A-69024)

  • Compound Description: This radiolabeled compound is a selective ligand for the dopamine D1 receptor and was synthesized for use in positron emission tomography (PET) studies. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of 1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-2-[11C]-methyl substituents and the absence of the 8-bromo substituent in the target compound. This compound highlights the application of radiolabeling techniques for studying this class of compounds in vivo. []

(1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide

  • Compound Description: This compound was synthesized by N-benzylation of the corresponding secondary amine followed by transformation into its hydrobromide salt, with its structure confirmed by X-ray crystallography. []
  • Relevance: This compound shares the core 8-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key differences are the presence of a 2-benzyl-6-hydroxy-1,3-dimethyl substituent and the absence of the 8-bromo substituent in the target compound. []

6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This unnatural alkaloid was synthesized and used as a chiral spacer in the preparation of optically active cyclophane receptors. These receptors efficiently bind naphthalene derivatives. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 4-[2-(6-methoxynaphthalenyl)] substituent and the absence of the 8-bromo substituent in the target compound. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-6-methoxy-2-methylisoquinoline (III)

  • Compound Description: This compound, along with its methoxy analogue, undergoes oxidation with ferric chloride to yield ortho-dienone-type homoproaporphines. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of 7-hydroxy-1-(2-hydroxy-4-methoxyphenethyl)-2-methyl substituents and the absence of the 8-bromo substituent in the target compound. This example highlights the potential for oxidative transformations within this class of compounds. []

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives

  • Compound Description: Several derivatives of this compound were synthesized and found to transiently increase the locomotor activity of mice after peripheral injection. Notably, the 7-hydroxy and 7-hydroxy-6-methoxy derivatives were identified as endogenous compounds in rat brains, suggesting a potential physiological role. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference is the presence of a 3-carboxylic acid group and variations in substituents at the 6- and 7- positions. These derivatives highlight the potential for biological activity within this chemical class. []

6-Bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: An efficient synthetic method for this compound was developed using formalin instead of paraformaldehyde, significantly reducing reaction time and increasing yield. []
  • Relevance: This compound shares the core 6-bromo-1,2,3,4-tetrahydroisoquinoline structure with the target compound, with bromine at the 6-position instead of the 8-position. The key difference lies in the presence of a 2-methylsulfonyl substituent and the absence of the 6-methoxy group in the target compound. This example emphasizes the development of efficient synthetic strategies for similar compounds. []

2-[4-(Amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

  • Compound Description: This novel compound demonstrates potential as a signal transduction inhibitor in cancer treatment, exhibiting effective overlap with EGFR and HER2 through various interactions. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 2-[4-(amino-1-yl)but-2-yn] substituent and the absence of the 8-bromo and 6-methoxy groups in the target compound. This example illustrates the potential of this chemical scaffold for developing novel anticancer agents. []

1,2,3,4-Tetrahydro-7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-6-methoxy-2-methylisoquinoline (III)

  • Compound Description: The phenolic oxidation of this compound yielded unexpected products, 3-hydroxy-4,5-dimethoxybenzaldehyde and a cyclopent[ij]isoquinolinone. []
  • Relevance: This compound shares the core 6-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of 7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-2-methyl substituents and the absence of the 8-bromo substituent in the target compound. This case highlights the potential for unconventional reactivity and product formation in this class of compounds. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: A series of these derivatives, with varying substitutions at the 6- and 7- positions, were studied for their pharmacological effects on blood pressure, respiration, and smooth muscle. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 1-methyl substituent and variations in the 6- and 7- positions. This series exemplifies the structure-activity relationship studies conducted on this chemical scaffold. []

2-Alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides

  • Compound Description: Three homologous series of these compounds, with 6,7-dihydroxy, 6,7-dimethoxy, and 6-ethoxy substituents, were studied for their toxicity and effects on the circulatory and smooth muscle systems. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of various 2-alkyl substituents and different substitutions at the 6- and 7- positions. This study emphasizes the impact of substituent modifications on the pharmacological profile of this chemical class. []

1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides

  • Compound Description: A series of these compounds were synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). The study focused on understanding the structure-activity relationship by varying substituents on the 7-phenyl group of the sulfonanilides. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 7-sulfonanilide group and its various modifications. This study highlights the potential of this chemical class as enzyme inhibitors and the importance of substituent variations for optimizing activity. []

Nitro-1,2,3,4-tetrahydroisoquinolylpurine ribosides

  • Compound Description: These novel regioisomers were synthesized as conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), a potent es nucleoside transporter ligand. The compounds were designed to probe the bioactive conformation of NBMPR and were evaluated for their binding affinities to the es transporter using flow cytometry. []
  • Relevance: These compounds, although structurally distinct from the target compound, highlight the use of the tetrahydroisoquinoline moiety in designing and synthesizing biologically active molecules, particularly as ligands for nucleoside transporters. []

2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This series of compounds, featuring a cyclic amine directly attached to the 2-position of the tetrahydroisoquinoline ring, was synthesized and evaluated for bradycardic activity. The presence of at least one methoxy group at the 6- or 7-position was found to be crucial for potent activity. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of the 2-(3-piperidyl) substituent and the exploration of different substituents at the 6- and 7-positions. This research emphasizes the importance of specific substitutions on the tetrahydroisoquinoline ring for achieving desired pharmacological activities. []

H-Dmt-Tic-Gly-NH-Bzl (4, UFP-505)

  • Compound Description: This bifunctional opioid peptide, containing the 2′,6′-dimethyl-l-tyrosine−1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt−Tic) opioid pharmacophore, acts as a μ agonist/δ antagonist. It is being investigated as a potential analgesic with reduced tolerance, dependence, and angiogenic properties compared to morphine. []

2-t-Butoxycarbonyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: An efficient one-pot synthesis of this compound was developed. It serves as a key intermediate in preparing its 6-cyano analogue. []
  • Relevance: This compound shares the core 6-hydroxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key differences are the presence of a 2-t-butoxycarbonyl substituent and the absence of the 8-bromo and 6-methoxy groups in the target compound. This example emphasizes the development of efficient synthetic pathways for structurally similar compounds. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits potent hypotensive and bronchodilating effects, potentially by stimulating adrenergic beta-receptors. Its effects on catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) activity were investigated. []
  • Relevance: This compound shares the core 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key differences are the presence of a 1-(3,4,5-trimethoxybenzyl) substituent and the absence of the 8-bromo and 6-methoxy groups in the target compound. This compound highlights the potential of this chemical class for cardiovascular applications. []

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline-1-14C

  • Compound Description: This radiolabeled compound, a potent inhibitor of PNMT, was synthesized through two different routes using 2,3-dichlorobenzaldehyde-formyl-14C as the starting material. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of 7,8-dichloro substituents and the absence of the 8-bromo and 6-methoxy groups in the target compound. This example illustrates the synthesis of radiolabeled analogues for studying this class of compounds. []

1,2,3,4-Tetrahydroisoquinoline derivatives (General Formula I)

  • Compound Description: This patent describes a series of novel 1,2,3,4-tetrahydroisoquinoline derivatives with potential use as orexin receptor antagonists. []
  • Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. The patent highlights the diverse range of substituents and their arrangements that can be incorporated into this scaffold to achieve specific biological activities, in this case, as orexin receptor antagonists. []

8-Carbamoyl-2-(pyrid-6-yl 2,3-disubstituted)-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These derivatives are described in a patent focusing on their potential as apoptosis-inducing agents for treating cancer, immune and autoimmune diseases. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (86040)

  • Compound Description: This compound, a novel calcium antagonist, exists as (+) and (-) enantiomers. A method for separating and quantifying these enantiomers using HPLC with a chiral β-cyclodextrin bonded phase was developed. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference lies in the presence of a 1-(α-naphthylmethy)-2-methyl substituent and the absence of the 8-bromo substituent in the target compound. This example highlights the importance of chirality in drug development and the use of chiral separation techniques for analyzing these compounds. []
  • Compound Description: This research focuses on the role of various 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives as potential endogenous regulators of dopaminergic activity in the central nervous system (CNS). These compounds are discussed in the context of their potential neuroprotective or neurotoxic effects. []
  • Relevance: This group of compounds, including salsolinol, 1MeTIQ, and 1BnTIQ, share the core tetrahydroisoquinoline structure with the target compound. The study emphasizes the importance of understanding the structure-activity relationships and potential biological roles of these naturally occurring compounds in the brain, particularly related to dopamine regulation and neurodegeneration. []

7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661, 1)

  • Compound Description: This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). The study investigated the role of the acidic hydrogen in the aminosulfonyl group for its selectivity towards PNMT over the α2-adrenoceptor. Various derivatives were synthesized to probe the structure-activity relationship. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with the target compound. While it lacks the bromine and methoxy substituents, the study highlights the potential of this scaffold for developing selective enzyme inhibitors and the importance of specific functional groups for achieving desired selectivity profiles. []

2-Acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds were synthesized from isoquinoline Reissert compounds in a highly stereoselective manner. The stereochemistry, with 1,4-cis and 3,4-trans configurations, was confirmed by X-ray crystallography. []
  • Relevance: These compounds share the core 4-bromo-3-methoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, with the bromine at the 4-position instead of the 8-position. They highlight the potential for stereoselective synthesis of these compounds and the importance of structural characterization techniques like X-ray crystallography in confirming their stereochemistry. []

6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles

  • Compound Description: A series of these compounds was prepared efficiently under solvent-free conditions using multicomponent reactions involving an aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one. []
  • Relevance: These compounds, although lacking the bromine and methoxy substituents, showcase the synthetic utility of the tetrahydroisoquinoline core structure present in the target compound. The study highlights the development of efficient, environmentally friendly synthetic methods for accessing diversely substituted tetrahydroisoquinoline derivatives. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: This compound is a novel “funny” If current channel (If channel) inhibitor, currently being developed as a treatment for stable angina and atrial fibrillation. The study investigated the pharmacokinetic/pharmacodynamic (PK/PD) relationship of YM758 in tachycardia-induced dogs. []
  • Relevance: This compound, while structurally distinct from the target compound, highlights the potential of the tetrahydroisoquinoline moiety in the development of novel therapeutics targeting ion channels. This research demonstrates the significance of PK/PD studies in drug development for optimizing efficacy and minimizing adverse effects. []
  • Compound Description: These three conformationally constrained amino acids, containing both basic and aromatic characteristics, were synthesized via microwave irradiation. These amino acids hold potential as tools for peptide-based structure-activity relationship studies. []
  • Relevance: These compounds, while incorporating the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety like H-Dmt-Tic-Gly-NH-Bzl (4, UFP-505), are primarily relevant in the context of peptide chemistry and drug design. They demonstrate the versatility of the tetrahydroisoquinoline structure as a building block for creating novel amino acids with unique properties. []

Properties

CAS Number

1220694-87-0

Product Name

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H12BrNO

Molecular Weight

242.11

InChI

InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3

InChI Key

DUSBODFYCJJZET-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CNCC2)C(=C1)Br

Canonical SMILES

COC1=CC2=C(CNCC2)C(=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.